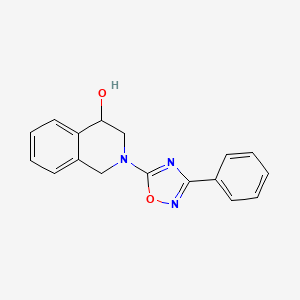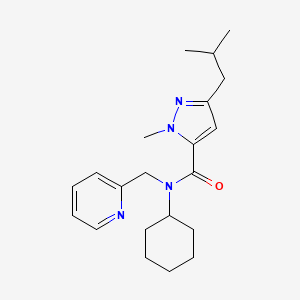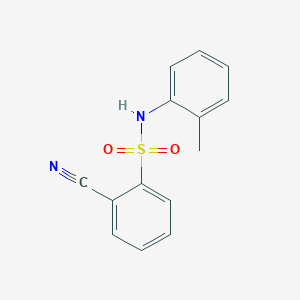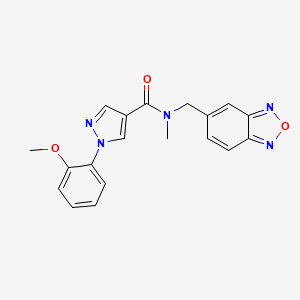
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves innovative methods that offer insight into potential synthetic routes for our compound of interest. For instance, the DEAD-mediated oxidative Ugi/Aza-Wittig reaction facilitates the synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles starting from (N-isocyanimine)triphenylphosphorane, highlighting a versatile approach for generating oxadiazole rings attached to tetrahydroisoquinoline structures (Ding et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through various spectroscopic techniques, including NMR and X-ray diffraction, to confirm their structures. For example, a study on the structure and antibacterial activity of new 2-(1-(2-(substituted-phenyl)-5-methyloxazol-4-yl)-3-(2-substitued-phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-substitued-1,2,3,4-tetrahydroisoquinoline derivatives utilized NMR and mass spectral studies to elucidate their structures, offering parallels to the structural elucidation of our compound (Liu et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of the compound can be inferred from studies on similar molecules. For instance, the synthesis of oxadiazoles and their fusion with tetrahydroisoquinoline units, as seen in the synthesis of tricyclic 1,2,4-oxadiazolines-fused tetrahydro-isoquinolines, demonstrates the compound's potential to undergo various chemical transformations, offering insights into its reactivity and the types of reactions it may participate in (Wang et al., 2022).
Physical Properties Analysis
While specific studies on the physical properties of "2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol" are not available, related research on compounds with similar structures, such as their solubility, melting points, and crystal structures, can provide valuable predictions. The characterization of similar compounds, like the analysis of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, using single crystal X-ray diffraction, sheds light on the potential physical properties of our compound of interest (Mamatha S.V et al., 2019).
Chemical Properties Analysis
Investigating the chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, is crucial for understanding the utility of "2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol". Studies like the synthesis and evaluation of antifungal properties of novel tetrahydroquinoline derivatives provide insights into the bioactivity potential of compounds with similar frameworks, suggesting avenues for exploring the chemical properties of our compound (Gholap et al., 2007).
科学的研究の応用
Synthesis and Anticancer Activity
Research has demonstrated the synthesis of novel oxadiazole derivatives, including compounds with tetrahydroisoquinoline motifs, and evaluated their anticancer activities. For instance, novel 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives were synthesized and exhibited strong inhibitory activities against human prostate cancer (PC-3 cell lines) (Liu et al., 2009).
Antimicrobial and Hemolytic Activity
Another study focused on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, demonstrating antimicrobial activity against various microbial species. These compounds showed variable extents of activity relative to reference standards, with specific derivatives exhibiting potent antimicrobial properties (Gul et al., 2017).
Antitumor Activities
A study reported the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, evaluated for antitumor activities against various cancer cell lines. The pharmacological screening indicated moderate to high levels of antitumor activities, with some compounds showing potent inhibitory activities comparable to 5-fluorouracil (5-FU) (Fang et al., 2016).
Photoluminescence and Electroluminescence
The photoluminescence and electroluminescence properties of iridium(iii) complexes with 1,3,4-oxadiazole derivatives have been explored, showing potential for application in organic light-emitting diodes (OLEDs). These studies highlight the versatile electronic properties of oxadiazole derivatives for potential use in light-emitting devices (Jing et al., 2017).
特性
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydro-1H-isoquinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-15-11-20(10-13-8-4-5-9-14(13)15)17-18-16(19-22-17)12-6-2-1-3-7-12/h1-9,15,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVKYKNRJTNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C3=NC(=NO3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)
![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)
![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)


![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)

![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)
